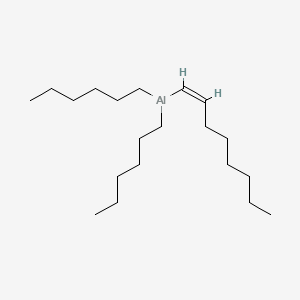
Tri(2-furyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(furan-2-yl)silane is an organosilicon compound characterized by the presence of three furan rings attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-2-yl)silane typically involves the reaction of furan with silicon-containing reagents. One common method is the hydrosilylation of furan with trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Tri(furan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tri(furan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Silane derivatives with hydrogenated furan rings.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tri(furan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Tri(furan-2-yl)silane exerts its effects is primarily through its ability to form stable complexes with various molecules. The silicon atom can act as a Lewis acid, facilitating the formation of coordination complexes. The furan rings can participate in π-π interactions, enhancing the stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tri(furan-2-yl)phosphine: Similar structure but with a phosphorus atom instead of silicon.
Tri(furan-2-yl)borane: Contains a boron atom instead of silicon.
Tri(furan-2-yl)germane: Contains a germanium atom instead of silicon.
Uniqueness
Tri(furan-2-yl)silane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its phosphorus, boron, and germanium analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes Tri(furan-2-yl)silane particularly stable and versatile in various chemical reactions.
Properties
Molecular Formula |
C12H9O3Si |
|---|---|
Molecular Weight |
229.28 g/mol |
InChI |
InChI=1S/C12H9O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
InChI Key |
PBUFTNMMTLQJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Si](C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



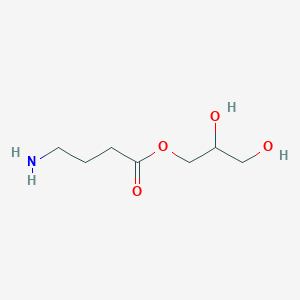
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
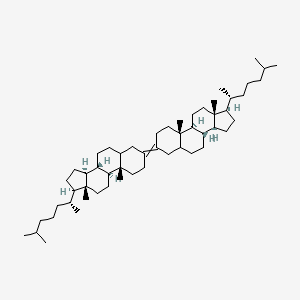



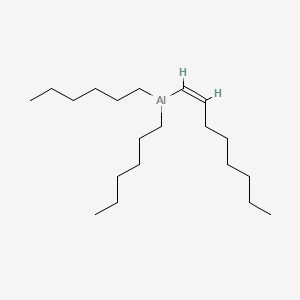
-lambda~5~-phosphane](/img/structure/B14623461.png)
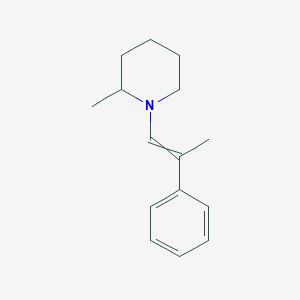

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)

